Ethyl 4-[2-(heptyloxy)ethoxy]benzoate
Description
Ethyl 4-[2-(heptyloxy)ethoxy]benzoate is an ethyl ester derivative of benzoic acid with a 2-(heptyloxy)ethoxy substituent at the para position. This compound belongs to a broader class of alkyl- and alkoxy-substituted benzoates, which are widely studied for their tunable physicochemical properties and applications in materials science, pharmaceuticals, and polymer chemistry.
Properties
CAS No. |
158937-03-2 |
|---|---|
Molecular Formula |
C18H28O4 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 4-(2-heptoxyethoxy)benzoate |
InChI |
InChI=1S/C18H28O4/c1-3-5-6-7-8-13-20-14-15-22-17-11-9-16(10-12-17)18(19)21-4-2/h9-12H,3-8,13-15H2,1-2H3 |
InChI Key |
JMWISIFQQHBYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCCOC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Ethyl 4-Hydroxybenzoate
The most direct pathway involves alkylating ethyl 4-hydroxybenzoate with 2-(heptyloxy)ethyl chloride under basic conditions. This method mirrors protocols for synthesizing 4-(2-piperidinoethoxy)benzoic acid derivatives, where a hydroxyl group undergoes nucleophilic substitution with an alkyl halide.
Procedure :
- Reagent Preparation : 2-(Heptyloxy)ethyl chloride is synthesized by reacting heptanol with ethylene chlorohydrin in the presence of a Lewis acid catalyst.
- Alkylation : Ethyl 4-hydroxybenzoate (1.0 equiv), 2-(heptyloxy)ethyl chloride (1.2 equiv), and potassium carbonate (2.5 equiv) are suspended in anhydrous dimethylformamide (DMF). The mixture is heated to 60°C under nitrogen for 12–24 hours.
- Workup : The reaction is cooled, filtered to remove excess base, and extracted with ethyl acetate. The organic layer is washed with water, dried over magnesium sulfate, and concentrated in vacuo.
- Purification : Crude product is recrystallized from isopropyl alcohol or purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Key Considerations :
- Solvent Choice : DMF facilitates SN2 mechanisms but requires thorough removal due to high boiling point.
- Base Selection : Potassium carbonate offers mild basicity, minimizing ester hydrolysis.
- Yield Optimization : Excess alkylating agent (1.2 equiv) ensures complete conversion, with yields typically reaching 70–85% after optimization.
Mitsunobu Reaction for Ether Formation
For substrates sensitive to strong bases, the Mitsunobu reaction provides an alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids alkyl halides but incurs higher costs.
Procedure :
- Reactants : Ethyl 4-hydroxybenzoate, 2-(heptyloxy)ethanol, DEAD (1.1 equiv), and triphenylphosphine (1.1 equiv) are dissolved in tetrahydrofuran (THF).
- Reaction : Stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.
- Workup : The mixture is diluted with water, extracted with dichloromethane, and concentrated.
- Purification : Column chromatography (silica gel, hexane:ethyl acetate) isolates the product.
Advantages :
Disadvantages :
- Cost-prohibitive at scale due to reagent expenses.
Catalytic Innovations in Esterification and Etherification
Phase-Transfer Catalysis (PTC)
For alkylation steps, tetrabutylammonium bromide (TBAB) accelerates reactions in biphasic systems. A mixture of aqueous NaOH and dichloromethane with TBAB (5 mol%) reduces reaction time from 24 hours to 6 hours, improving yields to 88%.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Cost |
|---|---|---|---|---|
| Alkylation with K2CO3 | DMF, 60°C, 24 h | 78% | 95% | Low |
| Mitsunobu Reaction | THF, 0°C → RT, 12 h | 88% | 98% | High |
| PTC Alkylation | DCM/H2O, TBAB, 6 h | 85% | 96% | Moderate |
Insights :
- Scalability : Alkylation with K2CO3 is preferred for industrial-scale synthesis due to reagent affordability.
- Purity Requirements : Mitsunobu reactions suit pharmaceutical-grade synthesis where purity >98% is critical.
Purification and Characterization
Recrystallization
Crude product from alkylation is recrystallized using isopropyl alcohol, yielding white crystals with 95% purity. Gradient cooling (50°C → 5°C) minimizes co-precipitation of impurities.
Chromatographic Techniques
Silica gel chromatography with hexane:ethyl acetate (4:1) resolves by-products such as dialkylated derivatives. HPLC analysis (C18 column, methanol:water = 80:20) confirms purity, with retention times ~8.2 minutes.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, J = 7.1 Hz, -COOCH2CH3), 3.55 (m, 2H, -OCH2CH2O-), 4.30 (q, 2H, J = 7.1 Hz, -COOCH2CH3), 6.90 (d, 2H, J = 8.9 Hz, aromatic), 7.95 (d, 2H, J = 8.9 Hz, aromatic).
- IR : 1715 cm⁻¹ (ester C=O), 1240 cm⁻¹ (aryl-O-alkyl).
Industrial Applications and Scalability
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction time by 40% through enhanced heat/mass transfer. A tubular reactor with immobilized K2CO3 on alumina achieves 82% yield at 100 g/h throughput.
Environmental Considerations
Solvent recovery systems (e.g., DMF distillation) and catalyst reuse (e.g., metal oxides for 5 cycles without activity loss) align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(heptyloxy)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for free radical bromination.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of brominated benzoate derivatives.
Scientific Research Applications
Ethyl 4-[2-(heptyloxy)ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(heptyloxy)ethoxy]benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting the activity of certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Lipophilicity vs. Hydrophilicity: this compound’s long alkyl chain (heptyloxy) enhances lipophilicity compared to water-soluble derivatives like ethoxylated ethyl-4-aminobenzoate or sulfated analogs . This property makes it suitable for non-polar matrices (e.g., lipid-based drug delivery). In contrast, amino-substituted derivatives (e.g., dimethylamino in ) exhibit higher polarity and reactivity due to electron-donating groups, favoring applications in resin curing .
Synthetic Routes: Williamson ether synthesis is commonly employed for alkoxy-substituted benzoates (e.g., ’s synthesis of Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate) . Similar methods likely apply to this compound, with heptyl bromide and ethylene glycol intermediates.
Reactivity and Stability: Alkoxy chains (e.g., heptyloxyethoxy) are chemically stable under mild conditions but may undergo oxidative cleavage in harsh environments. This contrasts with sulfated or amino-substituted derivatives, which show higher susceptibility to hydrolysis or nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
